tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
This compound is a tetrahydropyridine derivative featuring a tert-butyl carboxylate protecting group and a bromodifluoromethyl-substituted phenyl ring. Its structure combines a partially saturated pyridine core with halogenated and electron-withdrawing substituents, making it a versatile intermediate in medicinal chemistry. Such derivatives are frequently utilized in the synthesis of bioactive molecules, including retinol-binding protein antagonists and kinase inhibitors . The bromodifluoromethyl group enhances electrophilicity, enabling participation in cross-coupling or nucleophilic substitution reactions, while the tert-butyl group stabilizes the molecule during synthetic processes.
Properties
Molecular Formula |
C17H20BrF2NO2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
tert-butyl 4-[4-[bromo(difluoro)methyl]phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20BrF2NO2/c1-16(2,3)23-15(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)17(18,19)20/h4-8H,9-11H2,1-3H3 |
InChI Key |
MQKIGPHJWJHMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.
Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via a halogenation reaction using reagents like bromodifluoromethane and a suitable catalyst.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a nucleophilic substitution reaction using tert-butylamine and appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromodifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products with hydroxyl or carbonyl groups.
- Reduced piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
- Evaluated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can participate in halogen bonding interactions with biological targets, while the phenyl and tetrahydropyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their properties:
Biological Activity
tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 239074-27-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Tetrahydropyridine Ring : The initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The bromodifluoromethyl group can be introduced using nucleophilic substitution reactions involving bromodifluoromethyl phenyl sulfone derivatives.
- Carboxylation : The final step includes the introduction of the carboxylate group through esterification reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Bromolactone 5 | Bacillus subtilis | Strong bacteriostatic effect |
| Bromolactone 5 | Staphylococcus aureus | Moderate activity |
| Bromolactone 5 | Escherichia coli | Limited growth inhibition |
These findings suggest that the bromodifluoromethyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In studies involving larvae of Alphitobius diaperinus, it was characterized by attractant properties and exhibited weak feeding deterrence against adults . This suggests potential applications in pest management.
While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular membranes and protein synthesis pathways. The introduction of halogenated groups often enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
Study on Antibacterial Activity
A study published in Wiley-VHCA assessed various derivatives for antibacterial properties. Among the tested compounds, those with similar structures to this compound demonstrated promising results against Gram-positive bacteria . The strongest effects were noted against Bacillus subtilis and Staphylococcus aureus, indicating a potential therapeutic application in treating infections caused by these pathogens.
Insecticidal Efficacy Assessment
In another study focusing on insecticidal efficacy, compounds with a similar framework were tested against agricultural pests. The results indicated that certain derivatives could serve as effective biopesticides due to their selective toxicity towards target species while being less harmful to beneficial insects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
